molecular formula C17H15Cl2N3O7S B601274 Cefazedone Impurity 6 CAS No. 56187-36-1

Cefazedone Impurity 6

Cat. No.: B601274
CAS No.: 56187-36-1
M. Wt: 476.3 g/mol
InChI Key: PIGGEXTUKZGHDX-MLGOLLRUSA-N
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Description

Cefazedone Impurity 6 is a chemical compound with the molecular formula C17H15Cl2N3O7S and a molecular weight of 476.288 g/mol . It is a related substance of the antibiotic cefazedone, which belongs to the cephalosporin class of antibiotics. This compound is often studied in pharmaceutical research to understand its properties, potential impurities, and effects on the efficacy and safety of cefazedone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cefazedone Impurity 6 involves several steps, including the salifying reaction of cefazedone with sodium methoxide in dried methyl alcohol. The reaction solution is then cooled to facilitate crystallization . The detailed synthetic route and reaction conditions are typically proprietary to pharmaceutical companies and may vary based on specific industrial requirements.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure purity and consistency. The process includes rigorous quality control measures, such as method validation and stability studies, to meet regulatory compliance .

Chemical Reactions Analysis

Types of Reactions: Cefazedone Impurity 6 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Cefazedone Impurity 6 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cefazedone Impurity 6 is not well-documented. as an impurity of cefazedone, it may interact with similar molecular targets and pathways. Cefazedone itself works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The impurity may affect the overall efficacy and safety profile of the antibiotic.

Comparison with Similar Compounds

Cefazedone Impurity 6 can be compared with other related compounds, such as:

  • Cefazedone Impurity 1
  • Cefazedone Impurity 4
  • Cefazedone Impurity 5
  • Cefazedone Impurity 10

Uniqueness: this compound is unique due to its specific molecular structure and the potential impact it has on the stability and efficacy of cefazedone. Each impurity has distinct properties and effects, making it essential to study them individually.

Properties

CAS No.

56187-36-1

Molecular Formula

C17H15Cl2N3O7S

Molecular Weight

476.3 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H15Cl2N3O7S/c1-7(23)29-5-8-6-30-16-12(15(26)22(16)13(8)17(27)28)20-11(24)4-21-2-9(18)14(25)10(19)3-21/h2-3,12,16H,4-6H2,1H3,(H,20,24)(H,27,28)/t12-,16-/m1/s1

InChI Key

PIGGEXTUKZGHDX-MLGOLLRUSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 3-​[(acetyloxy)​methyl]​-​7-​[[(3,​5-​dichloro-​4-​oxo-​1(4H)​-​pyridinyl)​acetyl]​amino]​-​8-​oxo-​, (6R,​7R)​-

Origin of Product

United States

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